N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide
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Overview
Description
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
The synthesis of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring compounds.
Mechanism of Action
The mechanism of action of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide can be compared with other carbazole derivatives such as:
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound is structurally similar but lacks the prop-2-enamide group.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: This derivative contains a carboxylic acid group instead of the prop-2-enamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other carbazole derivatives .
Properties
IUPAC Name |
N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-16(19)17-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)18-15/h3-4,6,8,11,18H,1,5,7,9H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMUFUFJNCSHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(CC3)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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